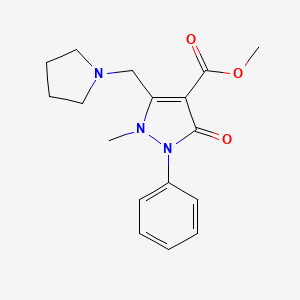
methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidinylmethyl group, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrazole precursor with a phenyl-substituted ketone under acidic or basic conditions. The reaction is followed by the introduction of the pyrrolidinylmethyl group through nucleophilic substitution. Finally, esterification is carried out to form the carboxylate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
Methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl-substituted pyrazoles: These compounds have a phenyl group attached to the pyrazole ring, similar to the compound , but may have different substituents at other positions.
Pyrrolidinylmethyl-substituted pyrazoles: These compounds have a pyrrolidinylmethyl group attached to the pyrazole ring, similar to the compound , but may have different substituents at other positions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H21N3O3 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
methyl 1-methyl-3-oxo-2-phenyl-5-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-18-14(12-19-10-6-7-11-19)15(17(22)23-2)16(21)20(18)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI-Schlüssel |
UDTDRFZCCNHENW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)OC)CN3CCCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














